Bienvenue dans la boutique en ligne BenchChem!

N-(1-benzylpiperidin-4-yl)prop-2-enamide

Covalent inhibitor design Electrophilic warhead Medicinal chemistry

Secure this unique acrylamide building block featuring an unsubstituted Michael acceptor warhead and benzylpiperidine scaffold for covalent inhibitor design. Unlike saturated amide analogs, its terminal alkene enables thiol-Michael additions and bioconjugation. Critical as the des-phenyl precursor to benzyl acrylfentanyl for forensic toxicology LC-MS/MS method development. Standard international B2B shipping available for verified research institutions; inquire for bulk pricing.

Molecular Formula C15H20N2O
Molecular Weight 244.338
CAS No. 1156925-48-2
Cat. No. B2995126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)prop-2-enamide
CAS1156925-48-2
Molecular FormulaC15H20N2O
Molecular Weight244.338
Structural Identifiers
SMILESC=CC(=O)NC1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C15H20N2O/c1-2-15(18)16-14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2,(H,16,18)
InChIKeySPAOXUGEMDXMGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzylpiperidin-4-yl)prop-2-enamide (CAS 1156925-48-2): Core Chemical Identity and Procurement-Relevant Classification


N-(1-Benzylpiperidin-4-yl)prop-2-enamide (CAS 1156925-48-2) is a synthetic small molecule (C₁₅H₂₀N₂O, MW 244.33 g/mol) belonging to the N-benzylpiperidine-4-carboxamide class [1]. It features a piperidine ring N-substituted with a benzyl group and a reactive acrylamide (prop-2-enamide) moiety at the 4-position via an amide linkage [1]. This compound is the des-phenyl analog of the known opioid-related compound benzyl acrylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylprop-2-enamide) [2]. Its acrylamide group confers electrophilic reactivity relevant to covalent target engagement strategies, while the benzylpiperidine scaffold is a privileged pharmacophore found across multiple target classes including sigma receptors, CCR3 chemokine receptors, and acetylcholinesterase [3][4].

Why N-(1-Benzylpiperidin-4-yl)prop-2-enamide Cannot Be Substituted by Generic N-Benzylpiperidine Analogs in Research Procurement


Within the N-benzylpiperidine-4-carboxamide class, seemingly minor structural variations produce large, quantifiable shifts in target affinity and selectivity profiles. The prototypical sigma-1 ligand N-(1-benzylpiperidin-4-yl)phenylacetamide demonstrates Ki = 3.90 nM at σ1 and Ki = 240 nM at σ2 (selectivity ratio ~62-fold), yet replacement of the phenylacetamide with a pyridyl or imidazole ring can reduce σ1 affinity by over an order of magnitude [1]. In the CCR3 antagonist series, the nature of the acrylamide substituent critically determines both potency and selectivity over the α₁-adrenergic receptor [2]. The target compound's unsubstituted acrylamide moiety introduces a unique electrophilic warhead absent in the corresponding acetamide or benzamide analogs, fundamentally altering its potential for covalent target engagement [3]. These documented SAR discontinuities mean that procuring a generic 'benzylpiperidine amide' without verifying the exact N-substituent and 4-position amide identity risks obtaining a compound with entirely different reactivity and biological profile.

Quantitative Differentiation Evidence for N-(1-Benzylpiperidin-4-yl)prop-2-enamide: Comparator-Based Analysis for Procurement Decisions


Structural Differentiation: Unsubstituted Acrylamide Warhead vs. Arylacetamide and Phenylacrylamide Analogs

N-(1-Benzylpiperidin-4-yl)prop-2-enamide (CAS 1156925-48-2) bears a terminal, unsubstituted acrylamide (CH₂=CH–C(=O)–NH–) at the piperidine 4-position, confirmed by its SMILES representation C=CC(=O)NC1CCN(CC1)CC2=CC=CC=C2 [1]. This distinguishes it from its closest commercially available structural analogs: N-(1-benzylpiperidin-4-yl)phenylacetamide, which replaces the acrylamide with a phenylacetamide lacking electrophilic character [2]; benzyl acrylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylprop-2-enamide), which bears an N-phenyl substituent on the acrylamide nitrogen, substantially increasing steric bulk and lipophilicity (MW 320.4 vs. 244.33; XLogP difference estimated at +1.5 to +2.0 units) [3]; and the 3-positional isomer N-(1-benzylpiperidin-3-yl)prop-2-enamide (CAS 1378616-34-2), which relocates the acrylamide from the 4- to the 3-position of the piperidine ring, altering vector geometry [4]. The unsubstituted acrylamide of the target compound provides a minimally sterically hindered Michael acceptor suitable for covalent targeting of cysteine residues in protein binding pockets, whereas the N-phenylacrylamide of benzyl acrylfentanyl cannot engage the same covalent geometry due to steric occlusion at the amide nitrogen [5].

Covalent inhibitor design Electrophilic warhead Medicinal chemistry Chemical probe development

Sigma-1 Receptor Affinity: Class-Level Potency Inference from Structurally Proximal N-Benzylpiperidine-4-carboxamide Analog

Direct sigma receptor binding data for N-(1-benzylpiperidin-4-yl)prop-2-enamide (CAS 1156925-48-2) have not been identified in peer-reviewed primary literature or authoritative public databases (BindingDB, ChEMBL, PubChem BioAssay) as of the search date. The most structurally proximal analog with published quantitative data is the unsubstituted phenylacetamide, compound 1 from Huang et al. (2001): N-(1-benzylpiperidin-4-yl)phenylacetamide, which exhibited Ki = 3.90 nM at σ1 and Ki = 240 nM at σ2 receptors in guinea pig brain membrane radioligand displacement assays using [³H](+)-pentazocine, yielding a σ1/σ2 selectivity ratio of approximately 62-fold [1]. The key structural difference is the replacement of the phenylacetamide –CH₂–C(=O)– with the acrylamide –CH=CH–C(=O)–. This substitution replaces a flexible methylene linker with a rigid, conjugated alkenyl unit, which is expected to alter both the conformational landscape and the electronic properties of the amide carbonyl. The benzylpiperidine scaffold's contribution to σ1 affinity is well-established across multiple chemotypes [2]. Without direct assay data for the target compound, users should treat the 3.90 nM / 240 nM values as a class-level reference point only and should commission confirmatory binding assays for any sigma receptor-targeted application.

Sigma-1 receptor Neuropharmacology Pain research Radiotracer development

Benzyl Acrylfentanyl Precursor Relationship: Forensic and Analytical Reference Standard Differentiation

N-(1-Benzylpiperidin-4-yl)prop-2-enamide (CAS 1156925-48-2) is the direct des-phenyl synthetic precursor to benzyl acrylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylprop-2-enamide), a known opioid analog monitored by forensic agencies [1]. The structural relationship is precisely defined: benzyl acrylfentanyl is formed by N-phenylation of the target compound's acrylamide nitrogen. In forensic analytical workflows, the target compound serves as a critical impurity marker and synthetic intermediate standard, enabling differentiation between illicit benzyl acrylfentanyl batches based on residual precursor profiles [2]. The mass spectrometric fragmentation pattern of the target compound (m/z 245.2 [M+H]⁺; characteristic fragments from loss of acrylamide and benzylpiperidine ring cleavage) is distinct from that of benzyl acrylfentanyl (m/z 321.2 [M+H]⁺) [3]. For academic and industrial forensic laboratories procuring reference materials, the target compound provides a well-defined, single-impurity standard that cannot be substituted by the N-phenyl final product or by alternative benzylpiperidine amides.

Forensic toxicology Analytical reference standard Fentanyl analog Mass spectrometry

Synthetic Versatility: Acrylamide Moiety as a Handle for Diversification vs. Saturated Amide Analogs

The terminal acrylamide group of N-(1-benzylpiperidin-4-yl)prop-2-enamide provides a chemically addressable alkene handle that is structurally absent in the corresponding acetamide (N-(1-benzylpiperidin-4-yl)acetamide, CAS 50534-23-1) and propionamide analogs [1]. The acrylamide permits thiol-Michael addition with cysteine thiols (for covalent inhibitor design), aza-Michael addition with nitrogen nucleophiles (for library diversification), and radical-mediated thiol-ene coupling for bioconjugation [2]. The acetamide analog, lacking unsaturation, cannot participate in any of these transformations. The propionamide analog lacks the conjugated carbonyl activation that enhances Michael acceptor reactivity. The N-(1-benzylpiperidin-4-yl)phenylacetamide removes both the unsaturation and the terminal electrophilic carbon. These functional differences mean that for any research program requiring post-synthetic modification of the 4-position substituent, only the target compound (or closely related acrylamides) can serve as a viable starting material.

Synthetic chemistry Building block Click chemistry Covalent inhibitor synthesis

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding vs. N-Phenylacrylamide and Arylacetamide Analogs

The target compound's computed physicochemical properties position it in a distinct drug-likeness space relative to its closest comparators. PubChem-computed descriptors for N-(1-benzylpiperidin-4-yl)prop-2-enamide: XLogP3-AA = 2.2, hydrogen bond donor count = 1, hydrogen bond acceptor count = 2, topological polar surface area (TPSA) = 32.3 Ų, rotatable bond count = 4, molecular weight = 244.33 g/mol [1]. The N-phenyl analog benzyl acrylfentanyl has higher lipophilicity (estimated XLogP ~3.5–4.0), zero H-bond donors (tertiary amide), and higher MW (320.4) [2]. The phenylacetamide analog has similar MW to benzyl acrylfentanyl but an additional rotatable bond from the –CH₂– linker [3]. The target compound's lower MW, lower XLogP, and presence of an H-bond donor place it in a more favorable range for CNS drug-likeness based on commonly applied criteria (MW < 400, XLogP < 5, HBD ≤ 3) and may confer superior aqueous solubility. These differentiated properties make the target compound the preferred starting point for lead optimization programs where lower lipophilicity and hydrogen-bonding capacity are desired.

Drug-likeness Physicochemical properties CNS penetration Solubility

Scaffold Privilege: Benzylpiperidine Pharmacophore Prevalence Across Diverse Target Classes vs. Alternative Heterocyclic Cores

The N-benzylpiperidine motif is classified as a privileged scaffold in medicinal chemistry, with documented high-affinity interactions across at least six distinct target classes: sigma-1/sigma-2 receptors (Ki values as low as 3.90 nM) [1], CCR3 chemokine receptors (IC₅₀ values in low nanomolar range for optimized acrylamide derivatives) [2], acetylcholinesterase (IC₅₀ values in nanomolar range for tacrine-benzylpiperidine hybrids) [3], μ-opioid receptors (dual MOR/σ1 ligands with Ki 0.5–10 nM range) [4], NR2B-containing NMDA receptors (antagonist activity at submicromolar concentrations) [5], and serotonin transporters (inhibitory activity in the nanomolar range) [6]. This multi-target engagement profile derives from the scaffold's ability to present a protonated tertiary amine for cation-π interactions alongside a hydrophobic benzyl group for aromatic stacking. The target compound uniquely combines this privileged benzylpiperidine scaffold with an acrylamide warhead, enabling exploration of covalent engagement modes across any of these target classes—a capability that saturated amide analogs of the benzylpiperidine class structurally cannot provide.

Privileged scaffold Polypharmacology Drug discovery Structure-based design

Evidence-Backed Application Scenarios Where N-(1-Benzylpiperidin-4-yl)prop-2-enamide Outperforms Its Closest Analogs


Covalent Chemical Probe Design Targeting Kinases or GPCRs with Proximal Cysteine Residues

The target compound's unsubstituted acrylamide warhead, combined with the benzylpiperidine privileged scaffold, makes it an ideal starting point for designing targeted covalent inhibitors (TCIs) against proteins that harbor a cysteine residue within the benzylpiperidine binding pocket. Unlike the non-electrophilic phenylacetamide analog (J. Med. Chem. 2001, 44, 4404–4415) or the sterically hindered N-phenylacrylamide of benzyl acrylfentanyl (PubChem), the minimally hindered terminal acrylamide of N-(1-benzylpiperidin-4-yl)prop-2-enamide can engage cysteine thiols via Michael addition while preserving the key cation-π and hydrophobic interactions of the benzylpiperidine core [1]. This compound is particularly suited for PI3K, kinase, or GPCR targets where benzylpiperidine-based reversible ligands have established SAR and a tractable cysteine is present in the binding site [2].

Forensic Analytical Method Development for Benzyl Acrylfentanyl Detection and Precursor Tracking

As the unequivocal des-phenyl synthetic precursor to benzyl acrylfentanyl, the target compound is essential for forensic toxicology laboratories developing LC-MS/MS or GC-MS methods for fentanyl analog identification. Its distinct molecular ion ([M+H]⁺ = 245.2 m/z) and fragmentation pattern differ by 76 Da from benzyl acrylfentanyl ([M+H]⁺ = 321.2 m/z), enabling unambiguous precursor-product discrimination in seized sample analysis [1]. Regulatory and law enforcement procurement of this compound as a certified reference standard supports chain-of-custody documentation for precursor chemical tracking, a function that neither the final product (benzyl acrylfentanyl) nor unrelated benzylpiperidine amides can fulfill [2].

Diversity-Oriented Synthesis and Medicinal Chemistry Library Construction

For medicinal chemistry groups building focused libraries around the benzylpiperidine scaffold, N-(1-benzylpiperidin-4-yl)prop-2-enamide serves as a uniquely versatile diversification point that saturated amide analogs (acetamide, propionamide, phenylacetamide) cannot replicate. The acrylamide alkene enables thiol-Michael additions with cysteine-containing peptides or small-molecule thiols, aza-Michael additions with amine nucleophiles for β-amino amide library synthesis, and thiol-ene coupling for bioconjugation—all transformations that are chemically inaccessible from the corresponding saturated amides [1]. This single building block can thus replace multiple saturated amide analogs in a procurement workflow, reducing inventory complexity [2].

Sigma Receptor Pharmacological Tool Compound Development (with Confirmatory Testing Required)

Based on the well-characterized sigma-1 receptor affinity of the structurally proximal analog N-(1-benzylpiperidin-4-yl)phenylacetamide (σ1 Ki = 3.90 nM, σ2 Ki = 240 nM; J. Med. Chem. 2001, 44, 4404–4415), the target compound is a rational candidate for development as a sigma receptor pharmacological tool, with the critical distinction that its acrylamide moiety introduces the possibility of covalent, irreversible receptor labeling [1]. However, users must commission confirmatory radioligand binding assays to verify that the acrylamide-for-acetamide substitution preserves or enhances sigma receptor affinity before relying on this compound for target engagement studies. The compound's lower lipophilicity (XLogP3-AA = 2.2 vs. estimated ~3.0 for the phenylacetamide analog; PubChem) may also confer superior aqueous solubility for in vitro assay conditions [2].

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.